molecular formula C17H24BClFNO4 B14062282 Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1384313-46-5

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B14062282
CAS No.: 1384313-46-5
M. Wt: 371.6 g/mol
InChI Key: IQWNILOLLURDTI-UHFFFAOYSA-N
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Description

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a chloro-fluoro substituted phenyl ring, and a dioxaborolane moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the phenyl ring substituted with chloro and fluoro groups. This intermediate is then subjected to a reaction with tert-butyl carbamate under specific conditions to introduce the carbamate group.

Industrial production methods often involve optimizing these steps to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with various molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in many organic transformations. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate include:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.

Properties

CAS No.

1384313-46-5

Molecular Formula

C17H24BClFNO4

Molecular Weight

371.6 g/mol

IUPAC Name

tert-butyl N-[4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C17H24BClFNO4/c1-15(2,3)23-14(22)21-11-9-8-10(19)13(20)12(11)18-24-16(4,5)17(6,7)25-18/h8-9H,1-7H3,(H,21,22)

InChI Key

IQWNILOLLURDTI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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